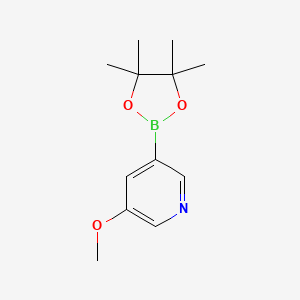
4,4',4''-Tris(benzoyloxy)trityl bromide
Overview
Description
4,4’,4’'-Tris(benzoyloxy)trityl bromide is a chemical compound with the molecular formula C₄₀H₂₇BrO₆. It is commonly used as a hydroxyl protecting agent in organic synthesis . The compound is characterized by its pale yellow crystalline form and is known for its high purity, typically greater than 97% .
Preparation Methods
4,4’,4’'-Tris(benzoyloxy)trityl bromide can be synthesized through a multi-step process involving the reaction of benzenemethanol with benzoyl chloride in the presence of a base to form 4-(benzoyloxy)benzenemethanol. This intermediate is then reacted with α,α-bis(4-(benzoyloxy)phenyl)benzenemethanol under specific conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and higher yields .
Chemical Reactions Analysis
4,4’,4’'-Tris(benzoyloxy)trityl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The benzoyloxy groups can be hydrolyzed to yield the corresponding phenols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’,4’'-Tris(benzoyloxy)trityl bromide is widely used in scientific research, particularly in the fields of:
Chemistry: As a hydroxyl protecting agent, it is used in the synthesis of complex organic molecules.
Biology: It is employed in the modification of biomolecules for various studies.
Medicine: The compound is used in the development of pharmaceuticals and drug delivery systems.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’,4’'-Tris(benzoyloxy)trityl bromide involves the protection of hydroxyl groups in organic molecules. The benzoyloxy groups form stable esters with hydroxyl groups, preventing unwanted reactions during subsequent synthetic steps. This protection is crucial in multi-step organic synthesis, where selective reactivity is required .
Comparison with Similar Compounds
Similar compounds to 4,4’,4’'-Tris(benzoyloxy)trityl bromide include:
4,4’,4’'-Tris(phenoxy)trityl bromide: Similar in structure but with phenoxy groups instead of benzoyloxy groups.
4,4’,4’'-Tris(methoxy)trityl bromide: Contains methoxy groups, offering different reactivity and protection properties.
4,4’,4’'-Tris(acetoxy)trityl bromide: Uses acetoxy groups, providing an alternative protecting strategy.
The uniqueness of 4,4’,4’'-Tris(benzoyloxy)trityl bromide lies in its specific reactivity and stability, making it a preferred choice for certain synthetic applications .
Properties
IUPAC Name |
[4-[bis(4-benzoyloxyphenyl)-bromomethyl]phenyl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H27BrO6/c41-40(31-16-22-34(23-17-31)45-37(42)28-10-4-1-5-11-28,32-18-24-35(25-19-32)46-38(43)29-12-6-2-7-13-29)33-20-26-36(27-21-33)47-39(44)30-14-8-3-9-15-30/h1-27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXTVZCJOBWKIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)(C5=CC=C(C=C5)OC(=O)C6=CC=CC=C6)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H27BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398062 | |
| Record name | (Bromomethanetriyl)tri(4,1-phenylene) tribenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
683.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86610-66-4 | |
| Record name | (Bromomethanetriyl)tri(4,1-phenylene) tribenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4',4"-Tris(benzoyloxy)-trityl bromide 200000041585 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1308204.png)



![3H-Imidazo[4,5-B]pyridin-7-amine](/img/structure/B1308213.png)


